molecular formula C14H12FN3O2S B2578460 N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-95-8

N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2578460
CAS No.: 443328-95-8
M. Wt: 305.33
InChI Key: BVZQKOQADSSOGW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound designed for research purposes, featuring a fused thiazolo[3,2-a]pyrimidine heterocyclic scaffold. This molecular framework is of significant interest in medicinal chemistry and drug discovery, as it is a common pharmacophore in compounds with a range of biological activities . The thiazolo[3,2-a]pyrimidine core structure is known to be synthesized from dihydropyrimidine-thione precursors and can adopt a flattened boat conformation, as observed in closely related crystal structures . The incorporation of the 4-fluorobenzyl group is a strategic modification seen in various bioactive molecules, as this substituent can influence the compound's physicochemical properties and its interaction with biological targets . Compounds based on the thiazolo[3,2-a]pyrimidine architecture have been reported in scientific literature to possess antimicrobial and potential anti-inflammatory properties, making this chemotype a valuable template for investigating new therapeutic agents . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-10-3-1-9(2-4-10)7-16-12(19)11-8-17-14-18(13(11)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZQKOQADSSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the thiazole intermediate with suitable reagents such as amidines or guanidines.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. The compound has been evaluated against various cancer cell lines to assess its antiproliferative effects.

Case Study:

In a study assessing the antiproliferative activity of thiazolo[3,2-a]pyrimidine derivatives, N-(4-fluorobenzyl)-5-oxo showed significant inhibition against several cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its efficacy has been tested against various bacterial strains, demonstrating broad-spectrum antibacterial activity.

Research Findings:

In comparative studies with standard antibiotics like Ciprofloxacin, N-(4-fluorobenzyl)-5-oxo displayed comparable or superior antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be a viable candidate for further development as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of thiazolo[3,2-a]pyrimidine derivatives, which vary in substituents at the pyrimidine and benzyl positions. Below is a detailed comparison with key analogs, focusing on structural variations, synthesis, and inferred pharmacological implications.

Substituent Analysis and Pharmacokinetic Implications

Compound Name Key Substituents Pharmacokinetic Notes
N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target Compound) 4-fluorobenzyl Fluorine’s electron-withdrawing nature may enhance metabolic stability and bioavailability compared to non-halogenated analogs .
N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-bromophenyl Bromine’s larger atomic radius may increase lipophilicity but reduce metabolic stability relative to fluorine.
N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-chlorophenyl Chlorine offers moderate electronegativity, potentially balancing solubility and activity.
6-Amino-7-(2,3-dimethylbenzyl)-N-(3-fluoro-5-methylphenyl)-...carboxamide (Compound 22) 3-fluoro-5-methylphenyl, dimethylbenzyl Methyl groups may improve membrane permeability, while fluorine enhances target binding specificity.
tert-Butyl(8-methoxy-7-(naphthalen-1-ylmethyl)-5-oxo-...carbamate (Compound 10) Methoxy, naphthalenylmethyl, tert-butyl Bulky tert-butyl and methoxy groups may reduce solubility but increase enzymatic resistance.

Hydrogen Bonding and Crystallography

The thiazolo[3,2-a]pyrimidine core facilitates hydrogen bonding via its carbonyl and amine groups, which can influence crystal packing and solubility. For example:

  • Fluorine’s role : The 4-fluoro substituent may engage in weak C–H···F interactions, altering crystallization patterns compared to bromo or chloro analogs .

Biological Activity

N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article synthesizes current research findings, highlighting its biological activity through various studies and data analyses.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₆FN₃O₂S
Molecular Weight333.4 g/mol
CAS Number946346-42-5

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step procedures that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray diffraction have confirmed the structural integrity of the synthesized compound .

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit notable antibacterial properties. In comparative studies, certain derivatives demonstrated significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported at levels comparable to established antibiotics like ciprofloxacin .

The most potent derivative from related studies showed an MIC of 50 µg/mL against M. smegmatis, indicating a promising avenue for further exploration in treating bacterial infections .

Anti-inflammatory Activity

In vitro studies have also evaluated the anti-inflammatory potential of compounds similar to this compound. Notably, compounds derived from thiazolo-pyrimidines exhibited significant inhibition of COX-2 activity, which is critical in inflammatory pathways. The IC₅₀ values for these compounds were reported to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have documented the biological activity of thiazolo-pyrimidine derivatives:

  • Antibacterial Efficacy : A study evaluated multiple derivatives against various bacterial strains and found that those with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity .
  • Inhibition of Enzymatic Activity : Compounds were tested for their ability to inhibit human acetylcholinesterase (hAChE), showing over 70% inhibition at concentrations around 10 µM, suggesting potential applications in neurodegenerative disease treatments .
  • Anti-inflammatory Mechanisms : In vivo models demonstrated that certain thiazolo-pyrimidine derivatives reduced inflammation markers significantly more than traditional NSAIDs in carrageenan-induced models .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

  • Core formation : Reacting a thiazolopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine) with chloroacetic acid and a fluorinated benzaldehyde derivative (e.g., 4-fluorobenzylaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux (8–10 hours) .
  • Catalyst optimization : Sodium acetate (1.5 g per 0.01 mol substrate) is used to drive the reaction to completion .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pale crystals with ~78% purity .
    Key parameters : Temperature (427–428 K), solvent polarity, and stoichiometric ratios of the fluorinated benzyl group influence yield .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the thiazolo[3,2-a]pyrimidine core. For example, monoclinic crystals (space group P2₁/n) with unit cell parameters a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° confirm the Z-configuration of the fluorobenzylidene substituent .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) validate substituent positions .
    • IR : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .
  • Software : SHELXL refines hydrogen atom positions using a riding model (Uiso = 1.2–1.5Ueq) .

Advanced Research Questions

Q. What strategies are effective in analyzing hydrogen-bonding interactions and crystal packing of this compound?

Methodological Answer:

  • Graph set analysis : Identify C—H···O/N interactions (e.g., bifurcated hydrogen bonds with d(D···A) = 2.5–3.2 Å) to map supramolecular assemblies .
  • Crystal packing : The 4-fluorobenzyl group creates dihedral angles >80° with the thiazolopyrimidine ring, reducing π-π stacking and favoring van der Waals interactions .
  • Impact on properties : Stronger H-bond networks correlate with higher melting points and solubility profiles .

Q. What computational approaches are suitable for studying the electronic properties and potential bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, HOMO energies near −6.5 eV suggest nucleophilic attack susceptibility .
  • Molecular docking : Screen against targets like β3-adrenergic receptors (pharmacophore: fluorobenzyl + carboxamide) using AutoDock Vina. Score binding affinities (ΔG < −7 kcal/mol) to prioritize in vitro testing .
  • MD simulations : Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew IC50 values .
  • Meta-analysis : Compare logP and pKa values to correlate structural variations (e.g., 4-fluoro vs. 2-fluoro substitution) with activity trends .

Q. What methodologies are recommended for investigating the stability and degradation pathways of this compound?

Methodological Answer:

  • Forced degradation : Expose to UV light (254 nm), heat (40–60°C), and acidic/alkaline buffers (pH 1–13) for 48 hours .
  • Analytical monitoring :
    • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiazole) using m/z shifts .
    • TGA/DSC : Track thermal decomposition (onset >200°C for analogs) .
  • Stability protocols : Store at −20°C in amber vials with desiccants to prevent photolysis and hydrolysis .

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